molecular formula C24H25ClN4O5S B3045341 N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1052537-38-8

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

Cat. No.: B3045341
CAS No.: 1052537-38-8
M. Wt: 517 g/mol
InChI Key: MPEWEGGHTBQZIW-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS: 1052537-38-8) is a structurally complex small molecule with a molecular formula of C₂₄H₂₅ClN₄O₅S and a molecular weight of 517.0 g/mol . Its core structure features a tricyclic system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) fused with a benzamide moiety substituted at the 3-position with a 2,5-dioxopyrrolidinyl group.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S.ClH/c1-26(2)9-4-10-27(24-25-17-12-18-19(33-14-32-18)13-20(17)34-24)23(31)15-5-3-6-16(11-15)28-21(29)7-8-22(28)30;/h3,5-6,11-13H,4,7-10,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEWEGGHTBQZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052537-38-8
Record name Benzamide, N-[3-(dimethylamino)propyl]-N-1,3-dioxolo[4,5-f]benzothiazol-6-yl-3-(2,5-dioxo-1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052537-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a complex chemical compound with potential therapeutic applications. This article explores its biological activity based on recent research findings, including molecular interactions and effects on drug resistance in cancer cells.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the dimethylamino group enhances its interaction with biological targets, particularly in the modulation of drug transport mechanisms.

Research indicates that this compound acts as an inhibitor of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) observed in various cancers. P-gp is responsible for the efflux of many anticancer drugs from cells, leading to reduced efficacy of treatment.

Key Findings:

  • Binding Affinity : Molecular docking studies have shown that the compound binds to the transmembrane domain of P-gp with a binding energy comparable to known inhibitors like zosuquidar (ΔG = -10.3 kcal/mol) .
  • Increased Drug Accumulation : In vitro assays demonstrated that this compound significantly enhances the intracellular accumulation of doxorubicin and Rhodamine 123 in P-gp-overexpressing cell lines by factors of 1.5 to 15.6-fold .

Biological Activity Data Table

Parameter Value
Binding Energy (ΔG)-10.3 kcal/mol
Increase in Rho123 Accumulation10.2-fold (KB-8-5 cells)
Increase in Doxorubicin Accumulation9.1-fold (KB-8-5 cells)
Cell Lines TestedKB-8-5, RLS40
Statistical Significancep < 0.05

Study 1: Effect on Drug Resistance

A study evaluated the ability of the compound to reverse drug resistance in KB-8-5 cervical carcinoma cells. The results indicated that treatment with the compound significantly suppressed the efflux of doxorubicin, leading to enhanced cytotoxicity compared to untreated controls .

Study 2: Molecular Docking Analysis

Molecular docking simulations were conducted to assess the interaction between the compound and P-gp. The results confirmed that the compound could effectively inhibit P-gp activity by binding directly to its active site, thereby preventing the efflux of chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Structural Complexity :

  • The target compound features a tricyclic system with dioxa (O), thia (S), and aza (N) bridges , while Compounds A–C possess a tetracyclic framework with a single aza bridge. This difference likely impacts binding pocket compatibility in biological targets.

Functional Groups: The 2,5-dioxopyrrolidinyl group in the target compound introduces a cyclic ketone motif, which may enhance hydrogen-bonding interactions compared to the methanone-linked pyridinylpiperazine groups in Compounds A–C. The latter’s trifluoromethyl (Compound B) and benzonitrile (Compound C) substituents improve metabolic stability and electron-withdrawing effects, respectively .

Pharmacological Profile: Compounds A–C exhibit nanomolar inhibitory activity against 11β-HSD1, a key enzyme in glucocorticoid metabolism.

Research Findings and Pharmacological Implications

  • Synthetic Flexibility : The coupling reactions used for Compounds A–C (DMF/K₂CO₃-mediated nucleophilic substitution) could be adapted for synthesizing derivatives of the target compound, enabling systematic structure-activity relationship (SAR) studies .
  • Biological Hypotheses: Based on structural analogs, the target compound may interact with kinases (via the benzamide scaffold) or G-protein-coupled receptors (via the dimethylaminopropyl side chain), though experimental validation is required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.